molecular formula C23H21N5O2S B2592560 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904356-34-8

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2592560
CAS No.: 1904356-34-8
M. Wt: 431.51
InChI Key: IUXOIIQPKVEUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule research compound designed for investigative oncology and antimicrobial studies. This complex molecule integrates a benzothiazole scaffold linked via an amide bond to a morpholine-substituted pyrimidine core, a structural motif recognized for its potential in medicinal chemistry research . The benzothiazole moiety is a privileged structure in anticancer agent development, with demonstrated activity against various human cancerous cell lines, inducing effects such as caspase-3 activation and apoptosis . Furthermore, derivatives containing the 6-morpholinopyrimidine unit have been explored as intermediates in synthesizing compounds with inhibitory effects on bacterial DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication, suggesting potential applications in antimicrobial research . The specific substitution pattern—featuring a 6-methyl group on the benzothiazole ring and a morpholine group on the pyrimidine—is strategically designed to optimize physicochemical properties and target affinity, making it a valuable chemical tool for probing disease mechanisms in biochemical and cellular assays . Researchers can utilize this compound to explore structure-activity relationships, investigate kinase inhibition, and develop novel therapeutic strategies for neoplastic and bacterial diseases. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-15-2-7-18-20(12-15)31-23(27-18)16-3-5-17(6-4-16)26-22(29)19-13-21(25-14-24-19)28-8-10-30-11-9-28/h2-7,12-14H,8-11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXOIIQPKVEUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole derivative, which is then coupled with a phenyl group. This intermediate is further reacted with a morpholine-containing pyrimidine carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Cancer Therapy

One of the primary applications of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is its role as an inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor that is implicated in the proliferation of malignant B cells. Inhibitors of BCL6 can potentially disrupt this process, making them valuable in treating certain types of cancers, especially lymphomas .

Case Study: BCL6 Inhibition

Research has demonstrated that compounds targeting BCL6 can induce apoptosis in B-cell lines and inhibit tumor growth in vivo. For instance, studies have shown that small molecules designed to bind to the BTB domain of BCL6 can prevent corepressor recruitment, leading to reduced tumorigenic activity . The development of this compound as a BCL6 inhibitor represents a promising direction for novel cancer therapeutics.

Antimicrobial Activity

Another notable application of this compound is its antimicrobial properties. Preliminary studies indicate that derivatives of similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Study: Antimicrobial Efficacy

In vitro evaluations have shown that related compounds demonstrate potent inhibitory effects against strains such as Staphylococcus aureus and Candida species. For example, compounds with similar structural features have been tested against drug-resistant strains, revealing their potential as alternative therapeutic agents in treating infections where conventional antibiotics fail .

Other Therapeutic Applications

Beyond oncology and antimicrobial applications, this compound may also hold promise in other therapeutic areas:

  • Neurological Disorders : Compounds with similar scaffolds have been investigated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
  • Inflammatory Conditions : The anti-inflammatory properties observed in related compounds indicate that this compound might also be effective in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a comparative analysis with structurally related molecules:

Compound Name Key Structural Features Biological Activity References
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole core, morpholinopyrimidine carboxamide Not explicitly reported in provided evidence; inferred kinase inhibition potential
2-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide Benzothiazole core, chloroacetamide substituent Intermediate in synthesis; no reported bioactivity
2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-(4-(2-(thiazol-2-yl)benzo[d]thiazol-6-yl)phenyl)acetamide Dual benzothiazole-thiazole system, triazole-acetamide linker Demonstrated anticancer activity (cell line studies)

Key Findings:

Benzothiazole Core : All compounds share the benzothiazole scaffold, which is critical for DNA intercalation or protein binding . The 6-methyl substitution in the target compound may enhance metabolic stability compared to unsubstituted analogues.

Carboxamide vs. Acetamide: The morpholinopyrimidine-carboxamide group in the target compound likely improves target selectivity over simpler acetamide derivatives (e.g., 2-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide), which lack the pyrimidine heterocycle and morpholine’s solubilizing effects .

Biological Activity: The triazole-acetamide derivative exhibits direct anticancer activity, suggesting that substituents like triazoles or thiazoles may enhance cytotoxicity. However, the target compound’s morpholinopyrimidine group could offer a different mechanism, such as kinase inhibition, due to its resemblance to ATP-competitive inhibitors.

Physicochemical Properties (Inferred):

  • Solubility: The morpholine group in the target compound likely increases water solubility compared to non-polar analogues.
  • Binding Affinity : The pyrimidine-carboxamide moiety may enable hydrogen bonding with kinase active sites, a feature absent in simpler acetamide derivatives.

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole moiety, a morpholinopyrimidine core, and a carboxamide functional group. The presence of these structural elements suggests potential interactions with biological targets such as enzymes and receptors involved in cancer progression.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism may involve the disruption of key signaling pathways that regulate cell cycle progression.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for eliminating malignant cells.
  • Targeting Specific Proteins : Similar compounds have been identified as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in the survival and proliferation of B cells. Inhibition of BCL6 activity can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HCT1160.15Apoptosis
Study 2HeLa0.29Cell Cycle Arrest
Study 3MDA-MB-4680.25BCL6 Inhibition
Study 4A5490.33Tubulin Inhibition

Case Studies

  • Case Study on Inhibition of BCL6 : A study demonstrated that compounds similar to this compound effectively inhibited BCL6 activity in vitro, leading to significant reductions in cell viability in B-cell lymphoma models. The results indicated a potential therapeutic application in hematological malignancies.
  • In Vivo Efficacy : In murine models, administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups, highlighting its potential as an effective anticancer agent.

Q & A

Q. Basic Characterization

  • NMR (¹H/¹³C) : Assign peaks for morpholine protons (δ 3.6–3.8 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) .

Advanced Analysis Q: How can crystallographic data resolve ambiguities in molecular conformation? A: Perform single-crystal X-ray diffraction to:

  • Determine dihedral angles between the benzothiazole and pyrimidine rings (e.g., angles ~12–86° observed in similar compounds) .
  • Identify intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the planar conformation .
  • Compare with DFT-optimized structures to validate computational models .

What strategies are used to assess its biological activity in kinase inhibition assays?

Q. Basic Screening

  • In vitro kinase assays : Measure IC₅₀ against Src/Abl kinases using ADP-Glo™ or fluorescence polarization .
  • Cell-based assays : Evaluate antiproliferative effects in K562 (CML) or MDA-MB-231 (breast cancer) lines .

Advanced Experimental Design Q: How do researchers address solubility issues in cell-based assays? A:

  • Prepare DMSO stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
  • Use nanoparticle encapsulation (e.g., PLGA) to enhance aqueous solubility .
  • Validate target engagement via Western blotting (e.g., phospho-CrkL for Abl inhibition) .

How are structure-activity relationships (SARs) optimized for improved potency?

Q. Basic SAR Insights

  • Benzothiazole substitution : 6-Methyl enhances lipophilicity and target binding vs. unsubstituted analogs .
  • Morpholine group : Improves solubility and pharmacokinetics compared to piperazine derivatives .

Advanced SAR Challenges Q: How can conflicting data on morpholine’s role in metabolic stability be resolved? A:

  • Conduct microsomal stability assays (human/rat liver microsomes) to compare oxidation rates .
  • Introduce deuterium at metabolically labile sites (e.g., morpholine α-carbons) to prolong half-life .
  • Use LC-MS/MS to identify major metabolites and guide structural modifications .

What analytical methods are critical for purity assessment?

Q. Basic Quality Control

  • HPLC-UV : Use C18 columns (ACN/water gradient) to achieve >98% purity .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Contamination Issues Q: How can trace metal impurities from catalysis affect biological assays? A:

  • Perform ICP-MS to quantify residual Pd (<10 ppm) .
  • Purify via chelating resins (e.g., SiliaBond® Thiourea) to remove metal contaminants .

How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Q. Basic PK Parameters

  • Oral bioavailability : Assessed in rodent models via plasma LC-MS/MS (Tmax, Cmax, AUC) .
  • Tissue distribution : Use radiolabeled analogs (³H/¹⁴C) for biodistribution studies .

Advanced Optimization Q: What methodologies improve brain penetration for CNS targets? A:

  • Modify logP via prodrugs (e.g., esterification of the carboxamide) .
  • Test blood-brain barrier permeability using PAMPA-BBB or MDCK-MDR1 assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.